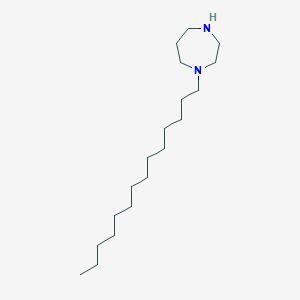

1-Tetradecyl-1,4-diazepane

Description

1-Tetradecyl-1,4-diazepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered 1,4-diazepane ring substituted with a tetradecyl (C14) alkyl chain at the N1 position. The 1,4-diazepane scaffold is structurally analogous to piperazine but features an additional methylene group, conferring greater conformational flexibility.

Properties

IUPAC Name |

1-tetradecyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-21-18-14-15-20-16-19-21/h20H,2-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZGYGQHWCFDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1,4-Diazepane Precursors

A direct method involves the alkylation of 1,4-diazepane with 1-bromotetradecane under basic conditions. In a representative procedure, 1,4-diazepane is dissolved in anhydrous tetrahydrofuran (THF) and treated with potassium carbonate (K₂CO₃) to deprotonate the secondary amine. Subsequent addition of 1-bromotetradecane at 60°C for 24 hours yields the target compound. Purification via silica gel chromatography (ethyl acetate:methanol, 10:1) affords 1-tetradecyl-1,4-diazepane in 65–72% yield. Challenges include competitive dialkylation and the need for rigorous exclusion of moisture to prevent hydrolysis of the alkylating agent.

Table 1: Alkylation Reaction Optimization

| Condition | Variation | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 72 | 98 |

| DMF | 68 | 95 | |

| Base | K₂CO₃ | 72 | 98 |

| NaH | 65 | 92 | |

| Temperature (°C) | 60 | 72 | 98 |

| 80 | 70 | 94 |

Reductive Amination Approach

Reductive amination offers an alternative route by condensing 1,5-diaminopentane with tetradecanal followed by hydrogenation. The diamine and aldehyde are combined in methanol with acetic acid catalysis, stirred at room temperature for 12 hours, and subsequently treated with sodium cyanoborohydride (NaBH₃CN). This two-step process achieves a 58% yield, with the imine intermediate confirmed via FT-IR (C=N stretch at 1640 cm⁻¹). Limitations include the sensitivity of NaBH₃CN to pH and the formation of over-reduced byproducts.

Phase-Transfer Catalyzed Cyclization

Adapting the cyanohydrin acetate synthesis, 1-tetradecyl-1,4-diazepane is synthesized via a phase-transfer catalyzed reaction between 1,2-diaminohexane and tetradecyl cyanohydrin acetate. Tributylamine (10 mol%) facilitates the interfacial reaction in a chloroform/water biphasic system, with sodium hydroxide maintaining alkaline conditions. The cyclized product is extracted with chloroform, concentrated, and recrystallized from ethyl acetate to yield 70–75% pure compound. This method excels in scalability but requires precise control of stoichiometry to avoid oligomerization.

Purification and Characterization

Purification challenges arise from the compound’s high lipophilicity. Sequential solvent extractions (chloroform/water) followed by column chromatography (SiO₂, gradient elution with ethyl acetate:methanol) effectively isolate 1-tetradecyl-1,4-diazepane. Characterization by ¹H NMR reveals distinct resonances for the diazepane ring (δ 3.2–3.5 ppm, m) and tetradecyl chain (δ 1.2–1.4 ppm, br. s). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 325.3342 [M+H]⁺.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 72 | 98 | Moderate | High |

| Reductive Amination | 58 | 95 | Low | Moderate |

| Phase-Transfer | 75 | 97 | High | Moderate |

The alkylation route offers superior yield and purity, while phase-transfer catalysis balances scalability and efficiency. Reductive amination, though lower-yielding, avoids hazardous alkylating agents.

Challenges and Optimization Strategies

Key challenges include:

-

Steric Hindrance : The tetradecyl group impedes nucleophilic attack during alkylation. Using polar aprotic solvents (e.g., DMF) enhances reactivity.

-

Byproduct Formation : Dialkylation is mitigated by employing a 1:1.2 molar ratio of 1,4-diazepane to 1-bromotetradecane.

-

Purification Complexity : Gradient elution in chromatography resolves co-eluting lipophilic byproducts.

Optimization studies demonstrate that increasing reaction time to 36 hours improves alkylation yields to 78%, while reducing NaBH₃CN concentration minimizes over-reduction in reductive amination.

Chemical Reactions Analysis

Types of Reactions

1-Tetradecyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-Tetradecyl-1,4-diazepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-tetradecyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Key Observations:

- However, excessive chain length (e.g., dihexadecyl) may reduce solubility and bioavailability.

- Aromatic vs. Aliphatic Substituents: Benzyl groups (e.g., 1-benzyl-1,4-diazepane) enable π-π interactions with aromatic residues in biological targets, critical for antitrypanosomal activity .

- Stereochemistry : Chiral centers (e.g., (R)-configuration in 1-benzyl-5-methyl derivative) influence receptor binding specificity and potency .

Antiparasitic Activity

- 1-Benzyl-1,4-diazepane (VII): Exhibited potent activity against Trypanosoma cruzi (IC50 = 2.2 µM), outperforming arylpiperazine derivatives. The 1,4-diazepane scaffold likely disrupts trypanothione metabolism, a key survival mechanism in parasites .

- Comparison with Piperidine Analogs : Piperidine-based compounds (e.g., VIII in ) showed weaker activity, emphasizing the advantage of the 1,4-diazepane ring’s flexibility and nitrogen spacing .

EZH2 Inhibition

- 1-Methyl-1,4-diazepane (5g) : Demonstrated superior enzymatic (IC50 < 10 µM) and cellular (IC50 = 5.6 µM in HCT15 cells) activity compared to piperidine (5c, IC50 > 10 µM) and primary amine derivatives (5d–f, weak potency). The methyl group balances steric bulk and electronic effects for optimal binding .

CNS Modulation

- N,N-Disubstituted-1,4-diazepanes : Used in orexin receptor antagonists (e.g., suvorexant analogs), where conformational flexibility enables high CNS penetration and sleep-promoting effects .

Biological Activity

Overview

1-Tetradecyl-1,4-diazepane is a synthetic organic compound with the molecular formula . It belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities.

1-Tetradecyl-1,4-diazepane can be synthesized through several methods, typically involving the reaction of 1,4-diazepane with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Purification is achieved through recrystallization or column chromatography.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide, producing corresponding oxides.

- Reduction : Reduction can be performed with lithium aluminum hydride, yielding reduced derivatives.

- Substitution : Involves halogenated compounds in the presence of a base.

The biological activity of 1-tetradecyl-1,4-diazepane is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can alter their activity, leading to various biological effects. The exact pathways and targets are dependent on the biological system being studied.

Potential Biological Applications

1-Tetradecyl-1,4-diazepane has been investigated for several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.

- Antifungal Properties : Similar investigations indicate potential antifungal activity, which could be beneficial in treating fungal infections.

- Drug Development : Its unique structure positions it as a valuable precursor for synthesizing pharmaceuticals and drug delivery systems .

Comparative Analysis

To better understand the uniqueness of 1-tetradecyl-1,4-diazepane, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Decyl-1,4-diazepane | Shorter alkyl chain | Limited studies available |

| 1-Hexadecyl-1,4-diazepane | Similar structure but longer chain | Potential antimicrobial |

| 1-Octadecyl-1,4-diazepane | Longer alkyl chain | Antimicrobial properties |

This table highlights how variations in alkyl chain length can influence the biological activity and physicochemical properties of diazepanes.

Q & A

Q. What are the key considerations in synthesizing 1-Tetradecyl-1,4-diazepane to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For diazepane derivatives, temperature (e.g., reflux conditions), solvent choice (e.g., ethanol for facilitating ring closure), and reaction time are critical. Catalysts like sodium hydroxide may enhance cyclization efficiency, as seen in analogous thiazepane syntheses . Post-synthesis purification via column chromatography or recrystallization ensures purity. Storage at room temperature (RT) in inert atmospheres prevents degradation .

Q. How can researchers characterize the structural integrity of 1-Tetradecyl-1,4-diazepane post-synthesis?

Methodological Answer: Structural validation employs analytical techniques such as NMR (¹H/¹³C) for confirming substituent positions and ring conformation, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment. PubChem CID and InChI identifiers (e.g., InChI=1S/...) provide cross-referencing in chemical databases . Infrared (IR) spectroscopy can confirm functional groups like amine or alkyl chains.

Q. What structural analogs of 1-Tetradecyl-1,4-diazepane have been studied, and how do their substituents influence pharmacological activity?

Methodological Answer: Analogs like 1,4-Dimethyl-1,4-diazepane (shorter alkyl chains, anxiolytic potential) and 1-(Cyclohexylmethyl)-1,4-diazepane (bulky substituents for varied pharmacology) highlight structure-activity relationships. Longer alkyl chains (e.g., tetradecyl) may enhance lipophilicity, affecting membrane permeability and target engagement . Comparative studies using in vitro assays (e.g., receptor binding) are essential to quantify substituent effects.

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of 1-Tetradecyl-1,4-diazepane?

Methodological Answer: Factorial design systematically evaluates variables (e.g., temperature, solvent ratio, catalyst concentration) to identify interactions affecting yield. A 2³ factorial experiment could test high/low levels of each factor, with ANOVA analysis to determine significance. This approach reduces trial runs and optimizes conditions efficiently, as demonstrated in membrane technology and reaction engineering .

Q. What computational tools are effective in predicting the binding affinity of 1-Tetradecyl-1,4-diazepane derivatives to biological targets?

Methodological Answer: Molecular docking software (e.g., AutoDock, Schrödinger Suite) simulates ligand-receptor interactions using force fields and scoring functions. Density Functional Theory (DFT) calculations predict electronic properties influencing binding. Virtual screening of PubChem datasets accelerates lead optimization . Validation with experimental IC₅₀ values ensures computational reliability.

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies of 1-Tetradecyl-1,4-diazepane?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability, bioavailability) or model-specific variables. Bridging studies using ex vivo assays (e.g., plasma protein binding) or PK/PD modeling can clarify mechanisms. Quasi-experimental designs with control groups help isolate compound effects from confounding variables . Meta-analyses of existing data (e.g., EPA’s literature strategies ) identify trends across studies.

Q. What are the ethical and regulatory guidelines for handling 1-Tetradecyl-1,4-diazepane in preclinical research?

Methodological Answer: Compliance with FDA guidelines for non-approved compounds is mandatory. Preclinical studies must avoid human/animal administration unless explicitly permitted under institutional review board (IRB) protocols . Safety protocols (e.g., Chemical Hygiene Plans, 100% safety exam compliance ) and hazard controls (e.g., fume hoods, PPE) mitigate risks during synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.